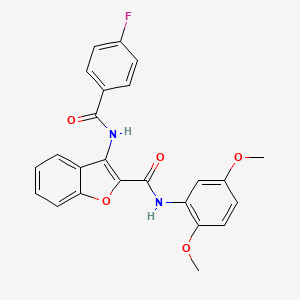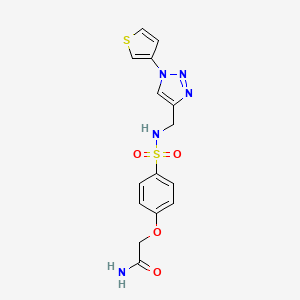
4-(N-((1-(チオフェン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)スルファモイル)フェノキシ)酢酸アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring, a triazole ring, and a sulfonamide group, all connected via a phenoxyacetamide backbone. These functional groups contribute to its unique chemical properties and biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications.
Biology
In biological research, it can be used to investigate the interactions of sulfonamide and triazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for developing inhibitors of enzymes involved in disease pathways.
Industry
In industry, it could be employed in the development of novel materials or as a catalyst in specific chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide can be achieved through a multi-step process:
Thiophene Ring Formation: : The thiophene ring can be synthesized via the Gewald reaction, involving the condensation of an α-cyanoketone with elemental sulfur and a carbonyl compound.
Triazole Ring Formation: : The 1,2,3-triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst (CuAAC).
Sulfonamide Group Attachment: : The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.
Phenoxyacetamide Formation: : Finally, the phenoxyacetamide backbone is constructed by reacting 4-aminophenoxyacetic acid with an appropriate amine.
Industrial Production Methods
The industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as flow chemistry, automation, and purification methods like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: : The sulfonamide and phenoxyacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is primarily determined by its ability to interact with biological macromolecules. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins.
類似化合物との比較
Similar Compounds
2-(4-(N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
2-(4-(N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
4-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfamoyl]phenoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to the specific placement and combination of its functional groups, which may result in unique biological activities and chemical reactivity.
特性
IUPAC Name |
2-[4-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c16-15(21)9-24-13-1-3-14(4-2-13)26(22,23)17-7-11-8-20(19-18-11)12-5-6-25-10-12/h1-6,8,10,17H,7,9H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFQRUBBPKWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)
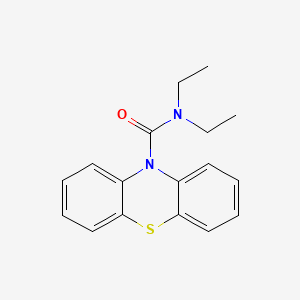
![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)
![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
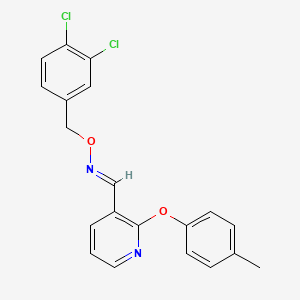

![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)
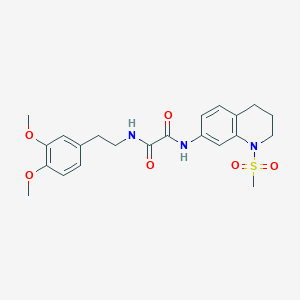
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2461538.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
